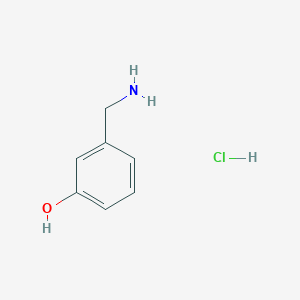

3-(Aminomethyl)phenol hydrochloride

Cat. No. B3021478

Key on ui cas rn:

13269-15-3

M. Wt: 159.61 g/mol

InChI Key: WNOPIURUTIVUBE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06803384B2

Procedure details

Methanol (100 mL) and 10% palladium on carbon (2 g) were charged to a 250 mL Parr bottle followed by 3-cyanophenol (19.0 g, 0.1595 mol) and concentrated HCl (16.66 mL, 0.2 mol). The mixture was hydrogenated at room temperature and 50 psi until the uptake of hydrogen stopped (about 10 h). The reaction was filtered through a bed of Celite and the filter cake was washed with methanol (3×25 mL). The combined filtrates were evaporated under reduced pressure. Remaining volatiles were removed by evaporating the residue twice from 50 mL portions of absolute ethanol. The crude amine hydrochloride, essentially free of residual HCl, was dissolved with warming in a minimum amount of absolute ethanol (˜80 mL) and the stirred solution was diluted with anhydrous diethyl ether (500 mL). The mixture was stirred in an ice bath for 1 h then the colorless crystalline product was filtered off, washed with anhydrous diethyl ether (3×50 mL) and dried in vacuo to furnish (3-hydroxyphenyl)methylamine hydrochloride salt (20.6 g, 80.9%), mp 146-148° C.

Yield

80.9%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)#[N:2].[ClH:10].[H][H]>[Pd].CO>[ClH:10].[OH:9][C:5]1[CH:4]=[C:3]([CH2:1][NH2:2])[CH:8]=[CH:7][CH:6]=1 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C=1C=C(C=CC1)O

|

Step Two

|

Name

|

|

|

Quantity

|

16.66 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred in an ice bath for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was hydrogenated at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(about 10 h)

|

|

Duration

|

10 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction was filtered through a bed of Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with methanol (3×25 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined filtrates were evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Remaining volatiles were removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by evaporating the residue twice from 50 mL portions of absolute ethanol

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude amine hydrochloride, essentially free of residual HCl, was dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with warming in a minimum amount of absolute ethanol (˜80 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the stirred solution was diluted with anhydrous diethyl ether (500 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the colorless crystalline product was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with anhydrous diethyl ether (3×50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.OC=1C=C(C=CC1)CN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 20.6 g | |

| YIELD: PERCENTYIELD | 80.9% | |

| YIELD: CALCULATEDPERCENTYIELD | 80.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |